molecular formula C8H6BrFO2 B1508647 4-Bromo-3-fluorophenyl acetate

4-Bromo-3-fluorophenyl acetate

Cat. No.: B1508647
M. Wt: 233.03 g/mol
InChI Key: UJQKVVSLWNHFIY-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenyl acetate is a halogenated aromatic ester widely used as a synthetic intermediate in pharmaceutical and organic chemistry. Structurally, it consists of a phenyl ring substituted with bromine at the 4-position, fluorine at the 3-position, and an acetate group (-OAc) at the 1-position (or adjacent positions depending on regiochemistry). This compound is critical in synthesizing carbamates, oxazolidinones, and acrylate derivatives, which are prevalent in drug discovery pipelines .

Synthesis: The compound is typically synthesized via acetylation of hydroxyl-containing precursors. For example, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one reacts with acetic anhydride (Ac₂O) in the presence of dimethylaminopyridine (DMAP) and triethylamine (Et₃N) to yield the corresponding acetate ester . Similar methods are employed for related derivatives, emphasizing the versatility of this scaffold in modular synthesis.

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

(4-bromo-3-fluorophenyl) acetate

InChI

InChI=1S/C8H6BrFO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3

InChI Key

UJQKVVSLWNHFIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Examples :

  • 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2)
  • 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS 202000-99-5)
    Comparison :
  • Structural Differences : Halogen positions (e.g., 2,5-difluoro vs. 3-fluoro) alter electronic effects. The carboxylic acid group (-COOH) increases polarity and acidity (pKa ~2–4) compared to esters, enhancing water solubility .
  • Similarity Scores : Computed similarity indices (0.91 for analogs in ) suggest comparable reactivity but distinct steric and electronic profiles.

Physicochemical and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Highlights
This compound C₈H₆BrFO₂ 231.04 Acetate ester Acyl transfer, hydrolysis
Methyl 2-(4-bromo-3-fluorophenyl)acetate C₁₀H₁₀BrFO₂ 259.09 Methyl ester Cross-coupling, ester saponification
(E)-Ethyl-3-(4-bromo-3-fluorophenyl)acrylate C₁₁H₁₀BrFO₂ 273.10 α,β-unsaturated ester Conjugate addition, cycloadditions
2-(4-Bromo-2,5-difluorophenyl)acetic acid C₈H₅BrF₂O₂ 249.03 Carboxylic acid Metal coordination, salt formation

Key Observations :

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to specific positions. Bromine’s bulkiness influences steric hindrance in cross-coupling reactions.
  • Solubility : Esters (e.g., acetate, methyl ester) exhibit lower water solubility than carboxylic acids, impacting their utility in aqueous-phase reactions .

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